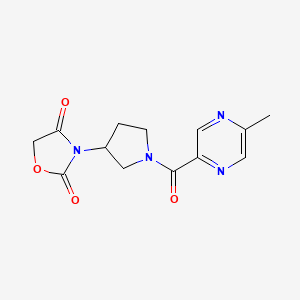
3-(1-(5-Methylpyrazine-2-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolidine ring is a five-membered ring with one nitrogen atom, and it’s known for its non-planarity due to a phenomenon called "pseudorotation" .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. Pyrrolidine derivatives are known to undergo a variety of chemical reactions .科学的研究の応用
Multicomponent Synthesis and Antibacterial Activity
Researchers have discovered a multicomponent reaction that leads to the formation of novel heterocyclic scaffolds, including derivatives similar to 3-(1-(5-Methylpyrazine-2-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione. These compounds have been found to possess notable antibacterial activities, highlighting their potential in developing new antimicrobial agents (Frolova et al., 2011).
Novel Heterocyclic Scaffolds
The synthesis of new pyrazolo[1,5-a]pyrimidines and related heterocyclic compounds, which share structural motifs with the compound of interest, has been explored for their antitrypanosomal activity. This research indicates the potential of these compounds in therapeutic applications against trypanosomiasis (Abdelriheem et al., 2017).
Anticancer and Antimicrobial Properties
The development of novel pyrazolo[4,3-c]pyridine derivatives has shown significant promise in anticancer research, with certain compounds demonstrating potent activity against breast, liver, and colon carcinoma cell lines. These findings suggest the relevance of such compounds in oncology, offering a basis for further drug development (Metwally & Deeb, 2018).
Hypoglycemic Activity
Studies on derivatives of pyrazole-carbonic acids and their esters have revealed a clear hypoglycemic activity, suggesting their potential as therapeutic agents in managing diabetes. This research indicates a significant relationship between compound structure and pharmaceutical activity, particularly for compounds with specific substitutions on the pyrazolic scaffold (Perepelytsya et al., 2019).
Redox-denitration Reactions
Investigations into the redox-denitration reactions of aromatic nitro compounds have led to the formation of compounds with the oxazolidine-2,4-dione structure. This research contributes to the understanding of novel reaction mechanisms and the synthesis of potentially biologically active compounds (Rees & Tsoi, 2000).
One-step Synthesis Techniques
Research has also focused on developing efficient one-step synthesis techniques for the preparation of oxazolidine-2,4-diones using atmospheric carbon dioxide. Such methods offer a novel, convenient, and environmentally friendly approach to synthesizing these compounds, highlighting their potential in green chemistry applications (Zhang et al., 2015).
作用機序
Target of Action
The compound “3-(1-(5-Methylpyrazine-2-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione” contains a pyrrolidine ring, which is a common feature in many biologically active compounds . Pyrrolidine derivatives have been reported to show selectivity towards various biological targets .
Biochemical Pathways
Without specific information on “3-(1-(5-Methylpyrazine-2-carbonyl)pyrrolidin-3-yl)oxazolidine-2,4-dione”, it’s difficult to determine the exact biochemical pathways it affects. Pyrrolidine derivatives have been involved in various biochemical pathways depending on their target selectivity .
Pharmacokinetics
Heterocyclic scaffolds like pyrrolidine are often used in drug design to modify physicochemical parameters and obtain better adme/tox results for drug candidates .
Safety and Hazards
The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and handling procedures. It’s important to note that this product is not intended for human or veterinary use.
将来の方向性
特性
IUPAC Name |
3-[1-(5-methylpyrazine-2-carbonyl)pyrrolidin-3-yl]-1,3-oxazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O4/c1-8-4-15-10(5-14-8)12(19)16-3-2-9(6-16)17-11(18)7-21-13(17)20/h4-5,9H,2-3,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOXVWHVRQOTYAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)N2CCC(C2)N3C(=O)COC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

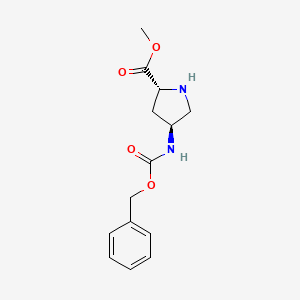
![1-[(3-Methoxyphenyl)methyl]-3-(4-methylbenzoyl)-1,4-dihydroquinolin-4-one](/img/structure/B2703812.png)
![N-butyl-N-methyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2703815.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2703817.png)
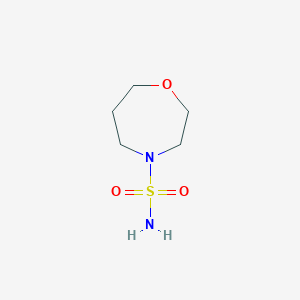

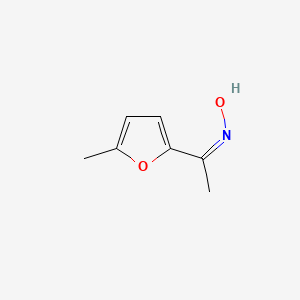

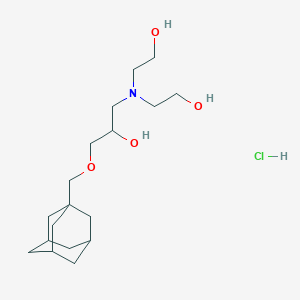

![2-{[(2-Chloropyridin-3-yl)methyl]amino}ethanol](/img/structure/B2703826.png)
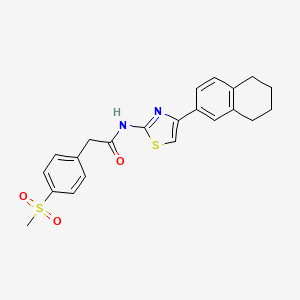
![3-(2-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2703828.png)
![1-(3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl)-4-pentylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2703830.png)